Calicoferol C

説明

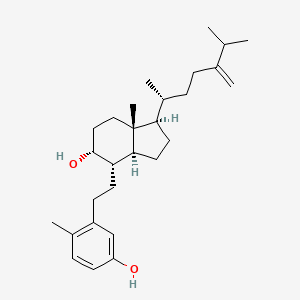

Calicoferol C is a steroidal compound hypothesized to belong to the Calicoferol family, which includes derivatives of cholestane or ergostane frameworks with modifications such as hydroxylation, ketone formation, or aromatic rearrangements. These compounds are synthesized via oxidative rearrangements of steroidal precursors, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which facilitates dehydrogenation and aromatization .

特性

分子式 |

C28H44O2 |

|---|---|

分子量 |

412.6 g/mol |

IUPAC名 |

(1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-5-ol |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)7-8-21(5)25-13-14-26-24(27(30)15-16-28(25,26)6)12-10-22-17-23(29)11-9-20(22)4/h9,11,17-18,21,24-27,29-30H,3,7-8,10,12-16H2,1-2,4-6H3/t21-,24+,25-,26+,27-,28-/m1/s1 |

InChIキー |

GKFHBWBDOADOEV-HFOUWSASSA-N |

異性体SMILES |

CC1=C(C=C(C=C1)O)CC[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@H]2O)C)[C@H](C)CCC(=C)C(C)C |

正規SMILES |

CC1=C(C=C(C=C1)O)CCC2C3CCC(C3(CCC2O)C)C(C)CCC(=C)C(C)C |

同義語 |

calicoferol C |

製品の起源 |

United States |

化学反応の分析

Potential Nomenclature Confusion

-

Key Insight : Misidentification or typographical errors (e.g., "Calicoferol C" vs. "Calicoferol B") may explain the absence of data.

Vitamin D Analogs and Derivatives

Several structurally related vitamin D analogs are discussed in the literature:

Vitamin D Derivatives in Search Results

None of these analogs are directly linked to "this compound."

Synthetic Pathways for Related Compounds

While no data exists for this compound, insights from analogous compounds highlight common reaction types:

Reaction Mechanisms for Vitamin D Analogs

-

Electrocyclic Ring-Opening : UVB-induced conversion of 7-dehydrocholesterol to previtamin D₃ ( ).

-

Hydroxylation : CYP450-mediated activation (e.g., CYP27B1 for 1α-hydroxylation of calcifediol) ( ).

-

Sigmatropic Shifts : Thermal -H shifts in previtamin D₃ isomerization ( ).

Research Gaps and Recommendations

-

Verify Nomenclature : Confirm the exact IUPAC name or CAS registry number for "this compound."

-

Explore Structural Analogues : Investigate reactions of related secosteroids (e.g., Calicoferol B, calcitriol derivatives).

-

Synthetic Feasibility : Hypothesize potential synthetic routes using methods from , such as cyclozirconation or A-ring coupling.

類似化合物との比較

Calicoferol E

Structural Features :

- Molecular Formula : C₂₈H₄₄O₃ (m/z 412.2972 via HRMS) .

- Functional Groups: Contains a phenolic -OH (IR: 3320 cm⁻¹), an aldehyde (-CHO, δ10.12 in ¹H NMR), and a ketone (1712 cm⁻¹ in IR) .

- Synthesis : Produced via DDQ-mediated oxidation of 9α-hydroxycholesten-3-one, yielding 2% isolated product. The mechanism involves benzylic oxidation and aromatization .

Key Differences from Calicoferol C :

9α-Hydroxycholest-1-ene-3-one

Structural Features :

Key Differences from this compound :

- Skeletal Rigidity : Lacks aromatic rings present in Calicoferol E/C.

- Bioactivity: The enone system may confer distinct reactivity in biological systems compared to phenolic derivatives.

9α-Hydroxycholest-1,4-dien-3-one

Structural Features :

Key Differences from this compound :

- Double Bond Position: Contains a 1,4-dienone system vs.

- Stability: The dienone structure is less stable under acidic conditions compared to phenolic analogs.

Data Tables

Table 1. Comparative Spectral Data

Research Implications

- Structural Diversity: The Calicoferol family showcases how minor modifications (e.g., hydroxylation vs. aldehydes) drastically alter physicochemical properties and bioactivity.

- Synthetic Challenges : Low yields in Calicoferol E synthesis highlight the need for optimized conditions to suppress side reactions .

- Biological Relevance: The phenolic/aliphatic balance in these compounds may influence membrane permeability and receptor binding, warranting further pharmacological studies.

Q & A

Q. What are the standard spectroscopic and crystallographic techniques for confirming the structure of Calicoferol C, and how should researchers prioritize these methods?

To confirm the structure of this compound, employ a multi-technique approach:

- Infrared (IR) spectroscopy identifies functional groups (e.g., -OH at 3400 cm⁻¹, C=O at 1712 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) provides detailed structural insights, such as aromatic proton environments (δ6.54–6.99) and methyl group signals (δ0.71–1.22) .

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 412.2972 vs. calculated 412.2977) .

- X-ray crystallography offers definitive structural confirmation, particularly for resolving stereochemistry and hydrogen bonding patterns . Prioritize X-ray crystallography for unambiguous structural assignments, supplemented by spectral cross-validation .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound synthesis?

- Detailed procedural documentation : Specify reaction conditions (solvent, temperature, catalyst), purification methods (TLC, HPLC), and characterization data .

- Purity validation : Report melting points (e.g., 120–121°C for intermediates) and chromatographic profiles to confirm compound homogeneity .

- Reference standards : Compare spectral data with literature for known intermediates (e.g., 9α-hydroxycholest-1-ene-3-one) to validate synthetic steps .

- Supporting information : Archive raw data (e.g., NMR spectra, HRMS traces) in supplementary materials for peer review .

Q. How should researchers handle byproduct formation during this compound synthesis, particularly in oxidation reactions?

- Monitor reaction progress : Use TLC or HPLC to detect intermediate byproducts early .

- Optimize stoichiometry : Adjust DDQ equivalents to minimize over-oxidation (e.g., benzylic oxidation at C-19 leading to phenolic aldehydes) .

- Selective purification : Employ flash chromatography or recrystallization to isolate target compounds from side products (e.g., 8% yield of 9α-hydroxycholest-1,4-diene-3-one vs. 2% Calicoferol E) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound derivatives, especially when competing pathways exist?

- Mechanistic analysis : Identify dominant pathways (e.g., dehydrogenation vs. aromatization) using kinetic studies or isotopic labeling .

- Catalyst screening : Test alternatives to DDQ (e.g., milder oxidants) to reduce side reactions like deketalization or C-C cleavage .

- Temperature control : Lower reaction temperatures may suppress undesired transformations (e.g., over-oxidation of tertiary alcohols) .

- Yield tracking : Quantify intermediates at each step to pinpoint bottlenecks (e.g., 49% yield in DDQ-mediated epoxide formation) .

Q. What systematic approaches are recommended to resolve contradictions between spectral data (e.g., NMR vs. HRMS) in this compound characterization?

- Re-examine sample purity : Contaminants (e.g., residual solvents) can skew NMR shifts; repurify via column chromatography .

- Calibrate instruments : Verify HRMS and NMR spectrometer accuracy using certified standards .

- Cross-validate with complementary techniques : For example, use ^13C NMR (e.g., δ199.9 for C=O) to corroborate IR-based carbonyl assignments .

- Consult literature : Compare data with structurally similar compounds (e.g., Calicoferol E derivatives) to identify anomalies .

Q. How can mechanistic insights into DDQ-mediated transformations improve the synthesis of this compound analogs?

- Intermediate trapping : Characterize short-lived species (e.g., radical intermediates) using low-temperature NMR or EPR .

- Computational modeling : Simulate reaction pathways (e.g., benzylic oxidation) to predict regioselectivity and optimize conditions .

- Substrate engineering : Modify precursor steric/electronic properties (e.g., introducing electron-withdrawing groups) to direct DDQ reactivity .

- Kinetic isotope effects : Deuterium labeling at reactive sites (e.g., C-19) can elucidate hydrogen abstraction mechanisms .

Methodological Best Practices

- Data transparency : Archive raw spectral files and crystallographic data (e.g., CIF files) in repositories like Cambridge Structural Database .

- Error analysis : Quantify uncertainties in melting points (±1°C) and HRMS measurements (e.g., Δ 0.0005 amu) to assess data reliability .

- Ethical reporting : Disclose failed attempts (e.g., low-yield steps) to guide future research and avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。